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Compound of Interest

Compound Name: 5-Methoxybenzofurazan

Cat. No.: B1295361 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 5-Methoxybenzofurazan (also known as 5-methoxy-2,1,3-benzoxadiazole). Due to the

limited availability of public experimental spectra for this specific compound, this document

focuses on predicted spectroscopic data derived from established principles of Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The

information herein serves as a valuable reference for the identification and characterization of

5-Methoxybenzofurazan in research and development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic values for 5-
Methoxybenzofurazan. These predictions are based on the analysis of its chemical structure

and comparison with data from structurally analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Methoxybenzofurazan
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~7.7 - 7.5 Doublet 1H Aromatic Proton (H-7)

~7.2 - 7.0 Doublet of doublets 1H Aromatic Proton (H-6)

~6.9 - 6.7 Doublet 1H Aromatic Proton (H-4)

~3.9 Singlet 3H
Methoxy Group (-

OCH₃)

Solvent: CDCl₃. These

are estimated values

and may vary based

on the solvent and

experimental

conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Methoxybenzofurazan

Chemical Shift (δ, ppm) Carbon Assignment

~160 - 155 C5 (Carbon bearing the methoxy group)

~150 - 145 C3a, C7a (Bridgehead carbons)

~115 - 110 C6

~110 - 105 C7

~100 - 95 C4

~56 Methoxy Carbon (-OCH₃)

Solvent: CDCl₃. These are estimated values and

may vary based on the solvent and

experimental conditions.
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IR (Infrared) Spectroscopy
Table 3: Predicted Characteristic IR Absorption Bands for 5-Methoxybenzofurazan

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3100 - 3000 C-H Stretch Aromatic

~2950 - 2850 C-H Stretch Methoxy (-OCH₃)

~1620 - 1580 C=N Stretch Benzofurazan Ring

~1500 - 1400 C=C Stretch Aromatic Ring

~1250 - 1200 C-O-C Asymmetric Stretch Aryl Ether

~1050 - 1000 C-O-C Symmetric Stretch Aryl Ether

~850 - 800 C-H Out-of-plane Bend Aromatic

UV-Vis (Ultraviolet-Visible) Spectroscopy
Table 4: Predicted UV-Vis Absorption Maxima for 5-Methoxybenzofurazan

λmax (nm) Electronic Transition Chromophore

~280 - 290 π → π Benzofurazan Ring System

~320 - 340 n → π Benzofurazan Ring System

Solvent: Ethanol or Methanol.

The exact absorption maxima

and molar absorptivity are

dependent on the solvent

used.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR

Sample Preparation: Dissolve 5-10 mg of 5-Methoxybenzofurazan in approximately 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR

tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR.

Data Acquisition for ¹H NMR:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a single-pulse experiment with a 90° pulse angle.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

The number of scans can range from 8 to 64, depending on the sample concentration, to

achieve an adequate signal-to-noise ratio.

Data Acquisition for ¹³C NMR:

Switch the probe to the ¹³C frequency.

Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique

carbon.

Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200

ppm).

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay may be necessary to obtain a good quality spectrum.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.
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Phase and baseline correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small, solid sample of 5-Methoxybenzofurazan directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet):

Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar

and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the instrument's beam path.

Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-

to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to generate the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:
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Prepare a stock solution of 5-Methoxybenzofurazan in a UV-transparent solvent (e.g.,

ethanol, methanol, or acetonitrile) of a known concentration.

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the

spectrophotometer (typically 0.1-1.0 AU).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

Fill a matching quartz cuvette with the sample solution.

Place the blank and sample cuvettes in the respective holders in the spectrophotometer.

Scan a range of wavelengths (e.g., 200-800 nm) to record the absorption spectrum.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting

spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 5-Methoxybenzofurazan.
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Compound Synthesis & Purification

Spectroscopic Analysis
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic

characterization of an organic compound.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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